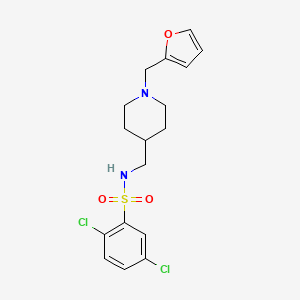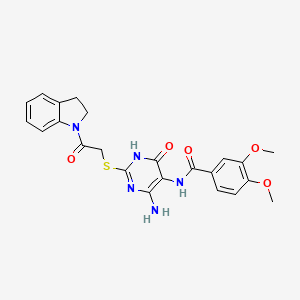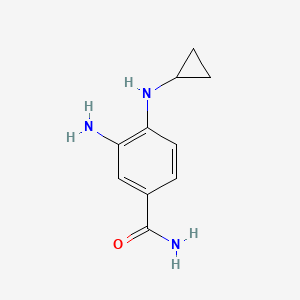![molecular formula C14H19ClN2O3S B2376428 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one CAS No. 731011-96-4](/img/structure/B2376428.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a chlorobutanone moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative followed by the introduction of the benzenesulfonyl group and the chlorobutanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Piperazine Derivative Preparation: The piperazine ring is often synthesized through cyclization reactions involving diamines and sulfonium salts.
Benzenesulfonyl Group Introduction: The benzenesulfonyl group is introduced via sulfonation reactions, typically using benzenesulfonyl chloride in the presence of a base.
Chlorobutanone Attachment: The final step involves the attachment of the chlorobutanone moiety, which can be achieved through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorobutanone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways . Further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one can be compared with other piperazine derivatives, such as:
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one: This compound has similar structural features but includes an amino group, which can alter its reactivity and biological activity.
7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl Derivatives: These compounds have additional piperazine rings and show different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMHILXALASRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
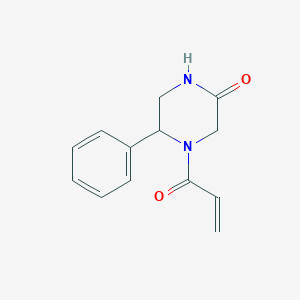
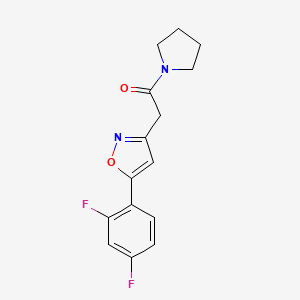
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
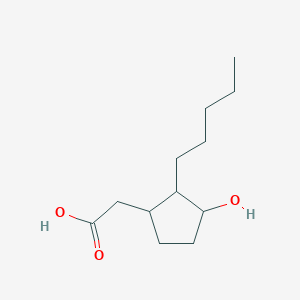

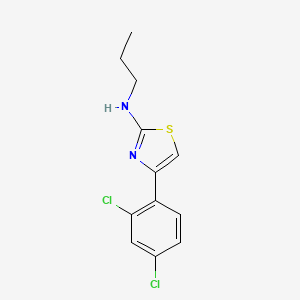
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
